molecular formula C13H7Cl2N3O5 B11989766 N-(2,4-Dichloro-phenyl)-3,5-dinitro-benzamide

N-(2,4-Dichloro-phenyl)-3,5-dinitro-benzamide

Cat. No.: B11989766
M. Wt: 356.11 g/mol
InChI Key: OQZWRVMSOHTCME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dichloro-phenyl)-3,5-dinitro-benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of two chlorine atoms and two nitro groups attached to a benzene ring, making it a highly substituted aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dichloro-phenyl)-3,5-dinitro-benzamide typically involves the reaction of 2,4-dichloroaniline with 3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dichloro-phenyl)-3,5-dinitro-benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH), and elevated temperatures to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups replacing the chlorine atoms.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly for its antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(2,4-Dichloro-phenyl)-3,5-dinitro-benzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound’s nitro groups are believed to play a crucial role in its biological activity, potentially through the generation of reactive oxygen species (ROS) or the inhibition of key enzymes involved in metabolic pathways. The exact molecular targets and pathways may vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

N-(2,4-Dichloro-phenyl)-3,5-dinitro-benzamide can be compared with other similar compounds, such as:

    2,4-Dichloro-N-(3-methoxy-phenyl)-benzamide: Similar structure but with a methoxy group instead of nitro groups, leading to different chemical and biological properties.

    2,4-Dichloro-N-(2,4-dichloro-phenyl)-benzamide: Contains additional chlorine atoms, which may affect its reactivity and applications.

    2,4-Dichloro-N-(4-methoxy-benzyl)-benzamide:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C13H7Cl2N3O5

Molecular Weight

356.11 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C13H7Cl2N3O5/c14-8-1-2-12(11(15)5-8)16-13(19)7-3-9(17(20)21)6-10(4-7)18(22)23/h1-6H,(H,16,19)

InChI Key

OQZWRVMSOHTCME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.